molecular formula C4H8O2 B041198 Methoxyacetone CAS No. 5878-19-3

Methoxyacetone

Cat. No. B041198
CAS RN: 5878-19-3
M. Wt: 88.11 g/mol
InChI Key: CUZLJOLBIRPEFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methoxyacetone and its derivatives have been synthesized through several methods, including radical-radical recombination reactions and keto-enol tautomerization. A study has unveiled the formation pathways of methoxyacetone derivatives in mixed ices of methanol and acetaldehyde, analogous to interstellar ices, when exposed to ionizing radiation at ultralow temperatures. This process potentially contributes to the molecular synthesis of biologically relevant molecules in deep space (Jia Wang et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of methoxyacetone-related compounds has been facilitated by high-resolution pure rotational spectra and quantum calculations. This approach has been employed to explore the structures of methoxyacetone and derivatives like methyl methoxyacetate, contributing to our understanding of their geometric configurations and potential reactivity (Juncheng Lei et al., 2022).

Chemical Reactions and Properties

Methoxyacetone undergoes various chemical reactions, including iodination and transamination processes. Iodination of methoxyacetone, for instance, results in the formation of 1-iodo-3-methoxypropanone, highlighting the compound's reactivity and the influence of geminal iodine and oxygen atoms on its chemical properties (R. O'ferrall et al., 1988).

Physical Properties Analysis

The physical properties of methoxyacetone and its derivatives, including their phase behavior and thermodynamics, have been studied through various spectroscopic and computational methods. Such studies offer insights into the compound's stability, reactivity, and potential applications in different chemical contexts.

Chemical Properties Analysis

The chemical properties of methoxyacetone, including its basicity and protonation thermochemistry, have been evaluated using experimental and computational techniques. These studies provide valuable information on the compound's reactivity, particularly its interaction with bases and acids, contributing to a comprehensive understanding of its chemical behavior (G. Bouchoux et al., 2005).

Scientific Research Applications

  • Calibration Standard for Carbonyl Compounds : Methoxyacetone serves as a calibration standard for determining trace carbonyl compounds in organic samples using the 2,4-dinitrophenylhydrazone method. This application is significant in the analysis of oxyalkylated products (Felippone & Penati, 1994).

  • Therapeutic Potential in Cancer Treatment : Methoxyacetic acid (MAA), related to methoxyacetone, has been found to suppress prostate cancer cell growth by inducing growth arrest and apoptosis, suggesting its potential as a therapeutic drug for prostate cancer (Parajuli et al., 2014).

  • Enhancement of Nuclear Receptor Activity : Short-chain fatty acids like methoxyacetic acid and valproic acid can increase cellular sensitivity to hormones, acting as hormone sensitizers. This effect is significant in understanding hormone-receptor interactions (Jansen et al., 2004).

  • Catalysis in Organic Synthesis : Methoxyacetone undergoes efficient catalysis in certain organic reactions. For example, the NKC-9 cation exchange resin catalyzes its condensation with 2-methyl-6-ethyl aniline to synthesize Schiff base compounds (Chen et al., 2019).

  • Conformational Study : The methoxy group in methoxyacetone is oriented towards the carbonyl group, regardless of the conformational state of the C-C bond. This orientation is key in studying the compound's structure (Kazakova et al., 1987).

  • Enzymatic Synthesis : Methoxyacetone is used in high-productivity biocatalytic processes for synthesizing compounds like (S)-methoxyisopropylamine, crucial in agrochemical manufacturing (Matcham et al., 1999).

Safety And Hazards

Methoxyacetone is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, or if inhaled, immediate medical attention is required .

Future Directions

There are ongoing studies exploring the conformational space of Methoxyacetone and learning more about its structural dynamics and behavior at varying energy states . These studies are expected to provide more insights into the properties and potential applications of Methoxyacetone.

Relevant Papers

  • A patent titled “Methoxyacetone preparation” describes a process for making Methoxyacetone .
  • A paper titled “Unveiling Methoxyacetone’s Conformational Landscape” discusses the conformational space of Methoxyacetone .

properties

IUPAC Name

1-methoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZLJOLBIRPEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064048
Record name 2-Propanone, 1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyacetone

CAS RN

5878-19-3
Record name Methoxyacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5878-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanone, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.044
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Record name METHOXYACETONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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